Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2098117-00-9
VCID: VC3102194
InChI: InChI=1S/C13H18N4O2S/c1-13(2,3)19-12(18)16-8-7-15-11-17-9-5-4-6-14-10(9)20-11/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18)
SMILES: CC(C)(C)OC(=O)NCCNC1=NC2=C(S1)N=CC=C2
Molecular Formula: C13H18N4O2S
Molecular Weight: 294.38 g/mol

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate

CAS No.: 2098117-00-9

Cat. No.: VC3102194

Molecular Formula: C13H18N4O2S

Molecular Weight: 294.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate - 2098117-00-9

Specification

CAS No. 2098117-00-9
Molecular Formula C13H18N4O2S
Molecular Weight 294.38 g/mol
IUPAC Name tert-butyl N-[2-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)ethyl]carbamate
Standard InChI InChI=1S/C13H18N4O2S/c1-13(2,3)19-12(18)16-8-7-15-11-17-9-5-4-6-14-10(9)20-11/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18)
Standard InChI Key XGJVUXKADBYLBP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNC1=NC2=C(S1)N=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NCCNC1=NC2=C(S1)N=CC=C2

Introduction

Structural Characteristics and Chemical Properties

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate consists of a thiazolo[5,4-b]pyridine core structure with an aminoethyl substituent that is protected by a tert-butoxycarbonyl (Boc) group. The key structural components include:

Core Structure

The compound features a thiazolo[5,4-b]pyridine heterocyclic system, which combines a thiazole ring fused with a pyridine ring. This bicyclic aromatic system contains nitrogen and sulfur heteroatoms that contribute to its distinctive chemical reactivity. The thiazole moiety is known for its presence in various biologically active compounds and pharmaceutical agents . Similar fused heterocyclic structures are found in various kinase inhibitors and other bioactive molecules .

Physical and Chemical Properties

Based on analysis of structurally similar compounds, Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate likely exhibits the following properties:

  • Molecular Formula: C₁₃H₁₈N₄O₂S

  • Molecular Weight: Approximately 294.37 g/mol

  • Physical State: Likely a crystalline solid at room temperature

  • Solubility: Likely soluble in organic solvents such as DMSO, DMF, and chloroform, with limited water solubility

  • Stability: The Boc-protected amino group is stable under neutral and basic conditions but labile under acidic conditions

Similar tert-butyl carbamate compounds, like those described in the literature, typically have pKa values around 9.45 for the carbamate NH group . The compound's reactivity is predominantly influenced by the nucleophilic nitrogen atoms in the thiazole and pyridine rings.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate can be approached through several strategies based on established methods for similar compounds. One potential synthetic route involves:

  • Formation of the thiazolo[5,4-b]pyridine core

  • Introduction of the amino functionality at the 2-position

  • Attachment of an ethylamine linker

  • Protection of the terminal amine with a Boc group

Specific Synthetic Pathways

Drawing from synthetic strategies used for similar compounds, a viable synthetic route might involve:

Core Formation

The thiazolo[5,4-b]pyridine core can be synthesized through cyclization reactions similar to those employed for other fused thiazole systems. For example, the condensation of 2-aminopyridine derivatives with appropriate thiocarbonyl compounds followed by cyclization .

Boc Protection

The protection of the terminal amine typically involves reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. This methodology is widely used for similar compounds as seen in the literature:

"The title compound was obtained from N,4-dimethylthiazol-2-amine and di-tert-butyl dicarbonate by the method for preparing as light yellow liquid" .

The synthetic process often involves moderate to high yield reactions (typically 55-93% yield) as observed with similar tert-butyl carbamate derivatives .

Comparative Synthetic Table

Based on methodologies employed for structurally similar compounds, the following table presents potential synthetic routes for Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate:

Pharmacological Profile and Biological Activities

Structure-Activity Relationships

"Thiazole moiety is known for its presence in various biologically active compounds and pharmaceutical agents" .

The presence of both thiazole and pyridine rings in the core structure potentially contributes to various biological activities, as these heterocyclic systems are frequently found in compounds with kinase inhibitory properties .

Applications in Chemical Synthesis

Role as a Synthetic Intermediate

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate likely serves as a valuable synthetic intermediate in multi-step synthesis pathways. The Boc-protected amine functionality provides a protected nucleophilic site that can be selectively deprotected at a later stage of synthesis.

"Often used as organic synthesis intermediates and pharmaceutical intermediates. It can be used in laboratory research processes and chemical production processes" .

Utility in Drug Development

The compound's structure positions it as a potential building block in medicinal chemistry, particularly in the development of:

  • Kinase inhibitors: The thiazolopyridine core is structurally related to known kinase inhibitory scaffolds

  • Receptor modulators: The protected aminoethyl chain allows for further functionalization to target specific receptors

  • Prodrugs: The carbamate functionality could potentially serve in prodrug strategies

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Profile

Expected ¹H NMR signals would include:

  • tert-Butyl group: singlet at approximately δ 1.4-1.6 ppm (9H)

  • Ethylene protons: two triplets at approximately δ 3.2-3.6 ppm (4H)

  • NH protons: broad singlets at approximately δ 5.0-7.0 ppm

  • Aromatic protons from the thiazolopyridine ring: multiple signals in the δ 6.5-8.5 ppm region

This prediction is supported by NMR data from similar compounds: "¹H NMR (CDCl₃): δ 1.59 (s, 9H, 3 × CH₃), 3.55 (s, 3H, CH₃)" .

Mass Spectrometry

The expected molecular ion peak would be approximately m/z 294.37, corresponding to the molecular formula C₁₃H₁₈N₄O₂S, with characteristic fragmentation patterns including the loss of the Boc group (m/z -100).

Chromatographic Behavior

The compound would likely display retention characteristics on HPLC similar to other Boc-protected amino compounds, with moderate retention on reverse-phase columns due to the balance of polar functional groups and hydrophobic regions.

Current Research Directions

Medicinal Chemistry Applications

Current research likely focuses on exploring the potential of Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate and related compounds in medicinal chemistry, particularly:

  • Development of kinase inhibitors for oncology applications

  • Investigation of anti-inflammatory properties

  • Exploration of activity against various signaling pathways

"Preparation of novel nitrogen-containing tricyclic compounds as kinase inhibitors for treating immunological and oncological conditions" .

Structural Modifications

Research efforts may also be directed toward structural modifications to enhance biological activity and pharmaceutical properties, including:

  • Substitution at various positions of the thiazolopyridine ring

  • Variation in the length and composition of the linking chain

  • Replacement of the Boc protecting group with other functionalities

These modifications would aim to optimize properties such as solubility, metabolic stability, and target selectivity.

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